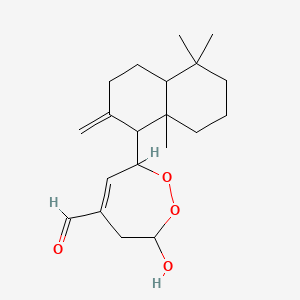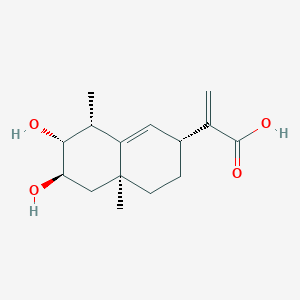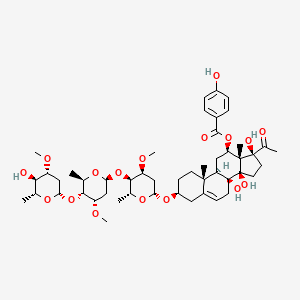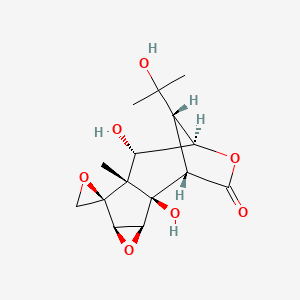
Coronarin B
Übersicht
Beschreibung
Synthesis Analysis
Coronarin B, along with other related compounds like coronarin A and E, has been synthesized from (+)-albicanyl acetate. The process involves Dess-Martin oxidation and Julia one-pot olefination. This method provides an efficient pathway to achieve these complex molecular structures (Miyake et al., 2008).
Molecular Structure Analysis
The molecular structure of this compound and its synthesis intermediates are crucial for understanding its chemical behavior. The detailed conformational structure, including the arrangement of atoms and functional groups, plays a significant role in determining its reactivity and interaction with other molecules.
Chemical Reactions and Properties
The chemical reactions and properties of this compound are influenced by its molecular structure. Its reactivity in various chemical environments, interaction with other molecules, and potential as a reactant or product in organic synthesis are areas of interest. Studies on the synthesis of related compounds provide insights into the chemical behavior of this compound (Miyake et al., 2008).
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Anwendungen
Coronarin B wurde als potenter entzündungshemmender Wirkstoff identifiziert. Studien haben seine Wirksamkeit bei der Reduzierung von Entzündungen gezeigt, indem es wichtige Entzündungsmarker und -wege hemmt. So wurde beispielsweise beobachtet, dass es lipopolysaccharid-induzierte akute Lungenverletzungen sowohl in vivo als auch in vitro-Modellen abschwächt {svg_1}. Dies deutet auf seine potenzielle Verwendung bei der Behandlung von Erkrankungen hin, die durch Entzündungen gekennzeichnet sind, wie z. B. Asthma, Arthritis und entzündliche Darmerkrankungen.
Antioxidatives Potenzial
Die antioxidativen Eigenschaften von this compound sind im Zusammenhang mit oxidativen Stress-bedingten Erkrankungen von Bedeutung. Forschungen zeigen, dass this compound eine hemmende Wirkung auf die Produktion von reaktiven Sauerstoffspezies (ROS) hat, was Zellen vor oxidativem Schaden schützen kann {svg_2}. Diese Anwendung ist besonders relevant in der Hautpflege, wo oxidativer Stress zu vorzeitiger Hautalterung führt, und bei neurodegenerativen Erkrankungen, bei denen oxidativer Stress ein beitragender Faktor ist.
Verbesserung der Trockenheitstoleranz von Pflanzen
Interessanterweise wurde festgestellt, dass this compound auch die Trockenheitstoleranz von Pflanzen erhöht {svg_3}. Diese Anwendung ist in der Landwirtschaft von entscheidender Bedeutung, insbesondere im Zusammenhang mit dem Klimawandel und der Wasserknappheit. Durch das Verständnis der Mechanismen, durch die this compound die Pflanzenphysiologie beeinflusst, könnte es zur Entwicklung widerstandsfähigerer Pflanzensorten eingesetzt werden.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Coronarin B, a natural diterpenoid isolated from the rhizomes of Hedychium coronarium , has been reported to have cytotoxic and antiplasmodial activities . It is known to inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells .
Mode of Action
It is known that this compound exerts its antiproliferative action via an activation of the mapk pathway, notably by a stimulation of erk/jnk phosphorylation, which subsequently leads to drug-induced inhibition of cell proliferation and activation of the intrinsic apoptotic pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may interfere with the signaling pathways that regulate cytokine production . In addition, it has been found to enhance the drought tolerance of maize plants by affecting interactions between rhizosphere fungal community and metabolites .
Pharmacokinetics
It is known that the compound has cytotoxic and antiplasmodial activities , suggesting that it is able to reach its target sites in the body
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It inhibits the production of pro-inflammatory cytokines, which can reduce inflammation and potentially alleviate symptoms of diseases characterized by excessive inflammation . In addition, it has been found to enhance the drought tolerance of maize plants, suggesting that it may have applications in agriculture .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been shown to enhance the drought tolerance of maize plants, suggesting that its efficacy may be influenced by environmental conditions such as moisture levels
Eigenschaften
IUPAC Name |
7-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-hydroxy-4,7-dihydro-3H-dioxepine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13-6-7-16-19(2,3)8-5-9-20(16,4)18(13)15-10-14(12-21)11-17(22)24-23-15/h10,12,15-18,22H,1,5-9,11H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQNGEYQJGYGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C3C=C(CC(OO3)O)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318146 | |
| Record name | Coronarin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119188-38-4 | |
| Record name | Coronarin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119188-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coronarin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What can you tell us about the isolation and identification of Coronarin B from its natural source?
A1: this compound was isolated from the rhizomes of Hedychium coronarium, also known as white ginger lily. [] While the study doesn't specifically detail the isolation procedure for this compound, it mentions that this compound was among the known compounds identified. The structural determination was likely achieved through spectroscopic data analysis, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), comparing the obtained data with previously reported information on this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![exo-Carbamic acid, N-[(3-endo)-8-acetyl-8-azabicyclo[3.2.1]oct-3-yl]-, 1,1-dimet](/img/no-structure.png)



![4-[(4-Chlorophenyl)acetyl]-2-methylmorpholine](/img/structure/B1180646.png)
